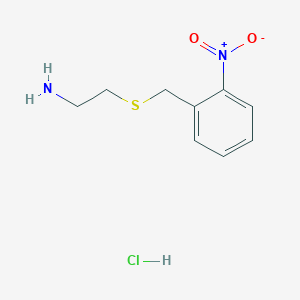
5-Fluoro-2,4-dinitrobenzoyl chloride, 85%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,4-dinitrobenzoyl chloride, 85% (5-F-2,4-DNBC), is a chemical compound commonly used in laboratory experiments, particularly in the field of synthetic organic chemistry. It is a useful reagent for the synthesis of a variety of organic compounds, including those with potential pharmaceutical applications.
Scientific Research Applications
5-Fluoro-2,4-dinitrobenzoyl chloride, 85% has a variety of scientific research applications. It is used in the synthesis of a range of organic compounds, including those with potential pharmaceutical applications. It is also used in the synthesis of fluorinated compounds, such as fluorinated amino acids and peptides. Additionally, 5-Fluoro-2,4-dinitrobenzoyl chloride, 85% has been used in the synthesis of heterocyclic compounds and other compounds of interest to organic chemists.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dinitrobenzoyl chloride, 85% is based on its ability to act as an electrophilic reagent. When it reacts with an electron-rich species, such as a nucleophile, the electron-rich species is attacked by the electrophilic carbon atom of the 5-Fluoro-2,4-dinitrobenzoyl chloride, 85%, resulting in the formation of a covalent bond. This reaction typically occurs at room temperature.
Biochemical and Physiological Effects
5-Fluoro-2,4-dinitrobenzoyl chloride, 85% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including the enzyme responsible for the synthesis of thymidine, an important building block of DNA. Additionally, 5-Fluoro-2,4-dinitrobenzoyl chloride, 85% has been shown to inhibit the activity of the enzyme responsible for the synthesis of the neurotransmitter serotonin.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Fluoro-2,4-dinitrobenzoyl chloride, 85% in laboratory experiments is its high reactivity and low cost. Additionally, it is relatively easy to synthesize and can be used in a wide range of reactions. However, there are some limitations to the use of 5-Fluoro-2,4-dinitrobenzoyl chloride, 85% in laboratory experiments. It is highly toxic and should be handled with extreme caution. Additionally, it can cause irritation to the skin and eyes and should be avoided contact with skin and eyes.
Future Directions
There are a number of potential future directions for the use of 5-Fluoro-2,4-dinitrobenzoyl chloride, 85% in scientific research. One potential application is in the synthesis of fluorinated compounds, such as fluorinated amino acids and peptides. Additionally, it could be used in the synthesis of heterocyclic compounds and other compounds of interest to organic chemists. Additionally, further research could be done to explore the biochemical and physiological effects of 5-Fluoro-2,4-dinitrobenzoyl chloride, 85%, as well as its potential applications in drug development. Finally, further research could be done to explore the potential toxicity and safety of 5-Fluoro-2,4-dinitrobenzoyl chloride, 85%.
Synthesis Methods
5-Fluoro-2,4-dinitrobenzoyl chloride, 85% is synthesized from the reaction of 5-fluoro-2-nitrobenzoyl chloride and sodium nitrite in the presence of aqueous acetic acid. The reaction is carried out at room temperature, and the product is isolated by crystallization from aqueous acetic acid. The yield of the reaction is typically in the range of 85-90%.
properties
IUPAC Name |
5-fluoro-2,4-dinitrobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O5/c8-7(12)3-1-4(9)6(11(15)16)2-5(3)10(13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGICISRJWXODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,4-dinitrobenzoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)




![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)

